molecular formula C15H16N2O4S B14456032 Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- CAS No. 68003-39-4

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl-

Cat. No.: B14456032
CAS No.: 68003-39-4
M. Wt: 320.4 g/mol
InChI Key: BLAXIVFXXRDMRT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the nitration of N-ethyl-2-methyl-N-phenylbenzenesulfonamide using a nitrating agent such as nitric acid in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, photochemicals, and disinfectants

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects. The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .

Biological Activity

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S and a molecular weight of approximately 320.36 g/mol. Its structure features a sulfonamide functional group, which is significant for its biological activity. The presence of the ethyl and methyl groups along with the nitro group on the phenyl ring contributes to its unique chemical properties and reactivity.

Enzyme Inhibition

One of the primary areas of research surrounding benzenesulfonamide derivatives is their role as enzyme inhibitors . Specifically, benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes are crucial in various physiological processes, including acid-base balance and respiration.

Recent studies have shown that this compound exhibits significant inhibition against carbonic anhydrase IX (CA IX) with an IC50 ranging from 10.93 to 25.06 nM , indicating a strong selectivity over other isoforms such as CA II (IC50: 1.55 to 3.92 μM) . This selectivity suggests potential applications in treating diseases where CA IX is implicated, such as glaucoma and certain cancers .

Antimicrobial Properties

Benzenesulfonamide derivatives have also demonstrated notable antimicrobial activity . Research indicates that these compounds can inhibit bacterial growth by interfering with essential bacterial enzymes, which may lead to their application as antibiotics. For instance, studies have reported varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings highlight the potential of benzenesulfonamide derivatives as candidates for developing new antimicrobial agents.

The mechanism by which benzenesulfonamide compounds exert their biological effects often involves interaction with specific target proteins or enzymes within cells. For example, the inhibition of carbonic anhydrase can disrupt cellular pH regulation, leading to apoptosis in cancer cells . Additionally, the antimicrobial activity may result from structural similarities between bacterial enzymes and human enzymes targeted by these compounds.

Case Studies

Several case studies illustrate the therapeutic potential of benzenesulfonamide derivatives:

  • Cancer Treatment : A study demonstrated that a derivative of benzenesulfonamide induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positivity by 22-fold compared to controls .
  • Cardiovascular Effects : Another investigation showed that certain benzenesulfonamide derivatives significantly decreased perfusion pressure in a time-dependent manner, suggesting potential cardiovascular applications .

Properties

CAS No.

68003-39-4

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-3-16(13-7-5-4-6-8-13)22(20,21)15-11-14(17(18)19)10-9-12(15)2/h4-11H,3H2,1-2H3

InChI Key

BLAXIVFXXRDMRT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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